4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at position 4, a methyl group at position 1, and an aldehyde group at position 5. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-ethyl-3-methyl-1H-pyrazole with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at position 5 .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are increasingly being used to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents, acylating agents
Major Products Formed:
Oxidation: 4-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Reduction: 4-Ethyl-1-methyl-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives depending on the reagents used
Scientific Research Applications
4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is largely dependent on its interaction with biological targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The specific molecular targets and pathways involved vary depending on the biological context and the specific derivative of the compound .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-5-carbaldehyde
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Comparison: 4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of steric and electronic effects, making it a valuable scaffold for the development of novel bioactive compounds .
Biological Activity
4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of both an ethyl group and an aldehyde functional group on the pyrazole ring, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C7H10N2O, with a molecular weight of 138.17 g/mol.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, blocking substrate access. This mechanism is crucial in drug design for targeting specific pathways in disease processes.
- Receptor Modulation : It can also modulate receptor activity, influencing signal transduction pathways. This property makes it valuable in therapeutic applications, particularly in neuropharmacology.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. For instance:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 12.50 | |
This compound | HepG2 (liver cancer) | 42.30 |
These results indicate that the compound has potential as a therapeutic agent against various cancer types.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown efficacy against a range of pathogens, suggesting its potential use in treating infections.
Case Studies
A notable study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The research focused on their anticancer effects across multiple cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Comparative Analysis
When compared to similar compounds, such as 1-methyl-1H-pyrazole-5-carbaldehyde and 3,5-dimethyl-1H-pyrazole derivatives, this compound exhibits a distinct balance of steric and electronic effects that enhance its biological activity. The presence of the ethyl group increases lipophilicity, potentially improving cell membrane permeability and bioavailability.
Properties
IUPAC Name |
4-ethyl-2-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-8-9(2)7(6)5-10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDVAIVIMFGDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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